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molecular formula C3F6O<br>CF3COCF3<br>C3F6O B058046 Hexafluoroacetone CAS No. 684-16-2

Hexafluoroacetone

Cat. No. B058046
M. Wt: 166.02 g/mol
InChI Key: VBZWSGALLODQNC-UHFFFAOYSA-N
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Patent
US07728103B2

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 56.2% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 22.4% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 9.1% of an imine produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline, and 12.2% of 4,4′-oxydianiline. 50 ml of toluene and 50 ml of water were added to the reaction liquid.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[NH2:14])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].OC(C1C=C(C=CC=1OC1C=CC(N)=CC=1C(C(F)(F)F)(O)C(F)(F)F)N)(C(F)(F)F)C(F)(F)F>>[F:4][C:3]([F:6])([F:5])[C:2]([C:7]([F:10])([F:9])[F:8])=[O:1].[O:18]([C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[C:17]1[CH:11]=[CH:12][C:13]([NH2:14])=[CH:15][CH:16]=1

Inputs

Step One
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
Step Three
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
Step Four
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
O(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07728103B2

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 56.2% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 22.4% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 9.1% of an imine produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline, and 12.2% of 4,4′-oxydianiline. 50 ml of toluene and 50 ml of water were added to the reaction liquid.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[NH2:14])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].OC(C1C=C(C=CC=1OC1C=CC(N)=CC=1C(C(F)(F)F)(O)C(F)(F)F)N)(C(F)(F)F)C(F)(F)F>>[F:4][C:3]([F:6])([F:5])[C:2]([C:7]([F:10])([F:9])[F:8])=[O:1].[O:18]([C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[C:17]1[CH:11]=[CH:12][C:13]([NH2:14])=[CH:15][CH:16]=1

Inputs

Step One
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
Step Three
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
Step Four
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
O(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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